![molecular formula C17H17NO3 B4111989 3-[(2-phenylbutanoyl)amino]benzoic acid](/img/structure/B4111989.png)
3-[(2-phenylbutanoyl)amino]benzoic acid
Overview
Description
“3-[(2-phenylbutanoyl)amino]benzoic acid” is a compound that has a molecular formula of C17H17NO3 . It is a derivative of benzoic acid, which is an organic compound with the molecular formula C7H7NO2 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of 2-amino benzoic acid derivatives were synthesized and evaluated for their in vitro antimicrobial activity . Another study reported the synthesis of 3-amino-5-(5-oxo-5H-benzo[a]phenothiazin-6-ylamino) benzoic acid derivatives by the Michael addition of 2,3-dichloronaphthalene-1,4-dione and 3,5-diaminobenzoic acid .Molecular Structure Analysis
The molecular structure of “3-[(2-phenylbutanoyl)amino]benzoic acid” can be inferred from its molecular formula C17H17NO3 . It likely contains a benzoic acid moiety (a benzene ring attached to a carboxyl group) and an amine group attached to the benzene ring.Scientific Research Applications
- Application : 3-aminobenzoic acid acts as a PARP inhibitor, potentially enhancing the efficacy of cancer treatments by preventing DNA repair in cancer cells .
- Application : Researchers use this compound as a building block for designing new drugs, especially those targeting inflammation, pain, or other biological pathways .
- Application : 3-aminobenzoic acid derivatives are used in sunscreens and cosmetics as UV absorbers, protecting the skin from harmful rays .
- Application : 3-aminobenzoic acid serves as a fluorescent probe in chemical assays, aiding in detecting other molecules or studying binding interactions .
- Application : Incorporating 3-aminobenzoic acid into polymer chains can enhance properties like solubility, biocompatibility, or drug release profiles .
Poly(ADP-ribose) Polymerase (PARP) Inhibition
Organic Synthesis and Medicinal Chemistry
Photoprotective Agents
Analytical Chemistry
Polymer Science
Electrochemical Sensors
Safety and Hazards
The safety data sheet for benzoic acid suggests that it causes skin irritation and serious eye damage. It also causes damage to organs (lungs) through prolonged or repeated exposure if inhaled . It’s important to note that the safety and hazards of “3-[(2-phenylbutanoyl)amino]benzoic acid” may vary and should be determined specifically for this compound.
Future Directions
The future directions for “3-[(2-phenylbutanoyl)amino]benzoic acid” and similar compounds could involve further investigation into their safety and efficacy in clinical investigations. There is also potential for these compounds to be evaluated for their therapeutic applications, as suggested by a review study on para-aminobenzoic acid (PABA) compounds .
properties
IUPAC Name |
3-(2-phenylbutanoylamino)benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c1-2-15(12-7-4-3-5-8-12)16(19)18-14-10-6-9-13(11-14)17(20)21/h3-11,15H,2H2,1H3,(H,18,19)(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSFDDMOGJDRAOL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=CC=CC(=C2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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